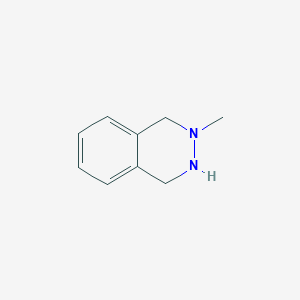![molecular formula C26H20N4O2S B12128344 1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12128344.png)
1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(bifenil-4-il)-2-{[4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfánil}etanona es un compuesto orgánico complejo que presenta un grupo bifenilo, un anillo de furano, un anillo de piridina y un anillo de 1,2,4-triazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(bifenil-4-il)-2-{[4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfánil}etanona típicamente involucra reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del Grupo Bifenilo: Comenzando con un derivado de bifenilo, como 4-bromobifenilo, que se puede sintetizar mediante acoplamiento de Suzuki.
Formación del Anillo Triazol: El anillo de 1,2,4-triazol se puede formar mediante una reacción de ciclización que involucra hidrazina y un nitrilo apropiado.
Adición de los Anillos Furano y Piridina: Los grupos furan-2-ilmetil y piridin-2-il se pueden introducir mediante reacciones de sustitución nucleófila.
Ensamblaje Final: El paso final implica el acoplamiento del derivado de triazol con el grupo bifenilo en condiciones adecuadas, como el uso de una base como carbonato de potasio en un solvente aprótico polar.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizada y técnicas de purificación rigurosas como cromatografía en columna y recristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(bifenil-4-il)-2-{[4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfánil}etanona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar furanonas.
Reducción: El anillo de triazol se puede reducir bajo condiciones de hidrogenación.
Sustitución: Los anillos de bifenilo y piridina pueden sufrir reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Catalizadores como paladio sobre carbón (Pd/C) bajo gas hidrógeno.
Sustitución: Agentes halogenantes como bromo o agentes clorantes.
Productos Principales
Oxidación: Furanonas y otros derivados oxidados.
Reducción: Derivados de triazol reducidos.
Sustitución: Derivados halogenados de bifenilo o piridina.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos y vías de reacción.
Biología
En la investigación biológica, este compuesto puede servir como un ligando para estudiar las interacciones proteína-ligando, particularmente con enzimas que interactúan con grupos triazol o piridina.
Medicina
Medicinalmente, 1-(bifenil-4-il)-2-{[4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfánil}etanona podría investigarse por su potencial como agente antimicrobiano o anticancerígeno debido a la naturaleza bioactiva de sus anillos constituyentes.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades electrónicas o fotofísicas específicas, dada la presencia de múltiples sistemas aromáticos.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. Por ejemplo, si se utiliza como medicamento, podría interactuar con enzimas o receptores específicos, inhibiendo su actividad. El anillo de triazol podría coordinarse con iones metálicos, afectando la actividad enzimática, mientras que los anillos de bifenilo y piridina podrían participar en interacciones de apilamiento π-π con aminoácidos aromáticos en proteínas.
Comparación Con Compuestos Similares
Compuestos Similares
1-(bifenil-4-il)-2-{[4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfánil}etanona: se puede comparar con otros compuestos que contienen grupos funcionales similares, como:
Singularidad
La singularidad de 1-(bifenil-4-il)-2-{[4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfánil}etanona radica en su combinación de múltiples sistemas aromáticos y un anillo de triazol, que pueden conferir propiedades electrónicas, fotofísicas y biológicas únicas que no se encuentran en análogos más simples.
Esta descripción general exhaustiva destaca el potencial y la versatilidad de 1-(bifenil-4-il)-2-{[4-(furan-2-ilmetil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfánil}etanona en varios dominios científicos e industriales.
Propiedades
Fórmula molecular |
C26H20N4O2S |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C26H20N4O2S/c31-24(21-13-11-20(12-14-21)19-7-2-1-3-8-19)18-33-26-29-28-25(23-10-4-5-15-27-23)30(26)17-22-9-6-16-32-22/h1-16H,17-18H2 |
Clave InChI |
PSDPQZZFEZXNTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128265.png)
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole](/img/structure/B12128267.png)
![3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12128278.png)
![5-(3-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12128281.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12128285.png)
![3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B12128298.png)


![methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12128319.png)
![2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)
![Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12128327.png)

![Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12128336.png)
![4-{4-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12128341.png)
